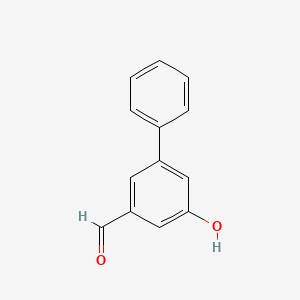

5-Hydroxy-biphenyl-3-carbaldehyde

Description

5-Hydroxy-biphenyl-3-carbaldehyde is a biphenyl derivative featuring a hydroxyl (-OH) group at the 5-position and a carbaldehyde (-CHO) group at the 3-position of the aromatic ring. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its bifunctional reactivity. The hydroxyl group contributes to hydrogen bonding and solubility in polar solvents, while the aldehyde moiety enables participation in condensation and nucleophilic addition reactions.

Properties

Molecular Formula |

C13H10O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-hydroxy-5-phenylbenzaldehyde |

InChI |

InChI=1S/C13H10O2/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-9,15H |

InChI Key |

GWOFQFBWBWXFNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analogues

(a) 5-Hydroxy-1H-indole-3-carbaldehyde (CAS 3414-19-5)

- Core Structure : Indole ring (benzene fused to pyrrole) with -OH at position 5 and -CHO at position 3 .

- Similarity Score : 0.90 (compared to biphenyl derivatives) .

- Key Differences: The indole nitrogen enhances electron-richness, influencing reactivity in electrophilic substitutions.

(b) 2-(Hydroxymethyl)-5-iodothiophene-3-carbaldehyde (CAS 185395-87-3)

- Core Structure : Thiophene ring with -CH2OH at position 2 and -CHO at position 3, plus iodine at position 5 .

- Molecular Weight : 268.07 g/mol vs. ~198 g/mol (estimated for 5-Hydroxy-biphenyl-3-carbaldehyde).

- Functional Impact :

(c) 5-Benzyloxyindole-3-carbaldehyde (CAS 6953-22-6)

- Core Structure : Indole with benzyl-protected -OCH2Ph at position 5 and -CHO at position 3 .

- Role of Protecting Groups :

Physicochemical Properties

*Estimated based on biphenyl molecular framework.

Preparation Methods

Substrate Preparation and Reaction Optimization

In a representative procedure from a patent (WO2013049605A1), 2-bromo-4-chlorophenol was coupled with 3-carboxyphenylboronic acid using Pd(OAc)₂ as the catalyst, Na₂CO₃ as the base, and a acetone-water solvent system at 50°C. Adapting this protocol, 3-bromo-5-hydroxybenzaldehyde and phenylboronic acid react under similar conditions to yield the target compound. The reaction mixture is degassed with nitrogen to prevent catalyst oxidation, and the biphenyl product is isolated via acidification and crystallization, achieving yields exceeding 90% with HPLC purity >98%.

Catalytic Systems and Solvent Effects

Alternative catalytic systems, such as Pd(PPh₃)₄, have been employed in Suzuki couplings for related biphenyl aldehydes. For example, a study on O-biphenyl carbamates utilized ligand-free Pd(OAc)₂ in aqueous K₂CO₃ to couple 3-carbamoylphenylboronic acid with a brominated precursor. This method, conducted at 80°C for 5–7 hours, underscores the versatility of palladium catalysts in accommodating electron-withdrawing substituents like aldehydes. Solvent polarity also plays a critical role: acetone-water mixtures enhance boronic acid solubility while stabilizing the palladium intermediate.

Dakin Oxidation and Functional Group Interconversion

The Dakin oxidation, traditionally used to convert phenolic aldehydes to dihydroxybenzenes, can be strategically inverted to install hydroxy groups adjacent to aldehydes in biphenyl systems.

Protective Group Strategy

A study on O-biphenyl derivatives (PMC4062305) demonstrated the synthesis of 4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde via acetal protection of the aldehyde group. Starting with 3-methoxybiphenyl-3-carbaldehyde, the methoxy group is selectively demethylated using BBr₃ in dichloromethane, yielding the free phenol. Subsequent Dakin oxidation under basic conditions introduces the hydroxy group ortho to the aldehyde. This method requires precise control of reaction pH to avoid over-oxidation of the aldehyde moiety.

Oxidation Conditions and Yield Trade-offs

Reaction conditions for Dakin oxidation typically involve hydrogen peroxide in alkaline media. For instance, treating 3-methoxybiphenyl-3-carbaldehyde with 30% H₂O₂ and NaOH at 60°C for 4 hours achieves partial demethylation, with yields of 65–75%. However, competing side reactions, such as aldehyde hydration, necessitate careful optimization of temperature and reagent stoichiometry.

Friedel-Crafts Acylation and Subsequent Oxidation

While less commonly employed, Friedel-Crafts acylation provides an alternative route to biphenyl aldehydes through electrophilic aromatic substitution.

Acylation and Reductive Pathways

In a multi-step synthesis (PMC4062305), Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride generates a ketone intermediate, which is subsequently oxidized to the carboxylic acid using KMnO₄. The acid is then reduced to the alcohol via LiAlH₄ and oxidized to the aldehyde using pyridinium chlorochromate (PCC). While this approach offers modularity, the overall yield is suboptimal (∼40%) due to multiple purification steps.

Comparative Analysis of Methods

The table below summarizes key parameters for the primary synthesis routes:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydroxy-biphenyl-3-carbaldehyde, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for biphenyl formation, followed by selective hydroxylation and formylation. Key conditions include temperature control (e.g., 60–80°C for coupling reactions), pH adjustment during hydroxylation to prevent side reactions, and anhydrous environments to stabilize intermediates . Catalysts like Pd(PPh₃)₄ and ligands (e.g., SPhos) are critical for cross-coupling efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the aldehyde group without degradation.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Focus on H-NMR peaks for the aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl group (δ 5.5–6.5 ppm, exchangeable). Aromatic protons in the biphenyl system appear as multiplet signals (δ 7.0–8.0 ppm). C-NMR should confirm the aldehyde carbon (δ 190–200 ppm) and biphenyl carbons .

- IR : Look for stretching vibrations of the aldehyde (C=O at ~1700 cm) and hydroxyl (O–H at ~3200–3500 cm) groups.

- MS : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR signals?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Strategies include:

- Variable Temperature NMR : To observe tautomeric equilibria (e.g., aldehyde vs. enol forms) by cooling samples to -40°C .

- HPLC-MS : To detect trace impurities or byproducts influencing splitting patterns.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

Q. What crystallographic strategies are recommended for determining the crystal structure of this compound, especially with twinning or low-resolution data?

- Methodological Answer : For challenging crystals:

- SHELXL Refinement : Utilize the TWIN/BASF commands to model twinning and improve R-factors. High-resolution data (>1.0 Å) are preferred, but if unavailable, apply restraints to bond lengths/angles using AFIX instructions .

- Hydrogen Bonding Analysis : Use PLATON to map O–H···O interactions, which stabilize crystal packing. Partial occupancy models may be needed if disorder is present in the aldehyde group.

Q. How should researchers design biological activity assays for this compound, considering its potential reactivity with assay components?

- Methodological Answer :

- Control Experiments : Include aldehyde-free analogs to distinguish target-specific effects from nonspecific reactivity (e.g., Schiff base formation with proteins).

- Binding Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure interactions with targets like kinases or GPCRs. Pre-incubate the compound with reducing agents (e.g., NaBH₄) to assess stability .

- Cellular Assays : Test cytotoxicity (MTT assay) and ROS generation (DCFH-DA probe) to evaluate off-target effects .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be mitigated?

- Methodological Answer :

- pH Stability : The compound is prone to oxidation at alkaline pH (>8.0). Use buffered solutions (pH 6–7) with antioxidants (e.g., BHT) during storage.

- Thermal Stability : DSC/TGA analysis shows decomposition above 150°C. For reactions requiring high temperatures, inert atmospheres (N₂/Ar) and short reaction times are critical .

- Degradation Pathways : LC-MS can identify quinone derivatives from oxidation. Store samples at -20°C in amber vials to slow degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.